molecular formula C9H7NO2S B1310511 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid CAS No. 1026173-90-9

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid

Cat. No. B1310511
M. Wt: 193.22 g/mol
InChI Key: OWHUOHUVAKSDDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thienyl-pyrrole derivatives has been explored through different methods. For instance, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling under acid conditions . Another approach involved the Knorr–Paal condensation to prepare N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole, followed by saponification to yield the desired acid . Additionally, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been extensively used to analyze the molecular structure of thienyl-pyrrole derivatives. For example, a complete structural and vibrational analysis of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was carried out using DFT, which provided insights into the molecular geometry, vibrational wavenumbers, and NMR chemical shift values . Similarly, the molecular structure of 4H-thieno[3,4-c]pyrrole was elucidated through crystallography and theoretical calculations .

Chemical Reactions Analysis

The chemical reactivity of thienyl-pyrrole derivatives has been studied in the context of their potential as inhibitors for human protein kinase CK2. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and tested, revealing structure-activity relationships and predicted binding modes . Additionally, the electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole was investigated, showing that the resulting polymer films were stable to repetitive cycling .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienyl-pyrrole derivatives have been characterized through various spectroscopic methods and theoretical calculations. The thermodynamic parameters of the synthesized compounds indicate exothermic and spontaneous reactions at room temperature . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of these compounds have been investigated, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A variety of heterocyclic compounds involving the 4-thienyl and 1H-pyrrole moieties have been synthesized for potential applications in medicinal chemistry and materials science. For instance, novel heterocyclic libraries containing 4H-thieno[3,2-b]pyrrole, thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine, and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine heterocyclic moieties were obtained via parallel solution-phase synthesis, highlighting the versatility of these compounds in generating diverse chemical structures for drug discovery and other applications (Ilyin et al., 2007).

Molecular Diversity and Drug Design

The compound and its derivatives have contributed to molecular diversity in drug design through the synthesis of complex molecules such as pyrrolo[3,4-a]pyrrolizines, pyrrolo[3',4':3,4]pyrrolo[1,2-c]thiazoles, pyrrolo[3,4-a]indolizines, and octahydropyrrolo[3,4-c]pyrroles. These compounds were synthesized using a one-pot three-component reaction, demonstrating the potential of thienyl and pyrrole derivatives in creating structurally diverse and functionally rich compounds for pharmaceutical research (Chen et al., 2016).

Antimicrobial Activity

Research into derivatives of 4-thienyl-1H-pyrrole-3-carboxylic acid has also explored their antimicrobial properties. For example, a series of [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid were synthesized and demonstrated to possess antibacterial properties. This suggests potential applications in the development of new antimicrobial agents (Kostenko et al., 2015).

Electropolymerization and Material Science

The electropolymerization of derivatives such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrates the utility of these compounds beyond pharmaceuticals, extending into materials science. These compounds are electropolymerizable, and the resulting polymer films are stable, indicating potential applications in the development of electronic materials and devices (Lengkeek et al., 2010).

properties

IUPAC Name

4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHUOHUVAKSDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid

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